molecular formula C9H9BrClN3 B1526747 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 885720-87-6

3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B1526747
M. Wt: 274.54 g/mol
InChI Key: NDSGMGQUNZXDTA-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine (BCEMP) is a heterocyclic compound with a five-membered ring that contains nitrogen and carbon atoms. It is a derivative of pyrazolo[1,5-a]pyrimidine, a type of heterocyclic compound that has been studied extensively for its potential applications in drug discovery and development. BCEMP has several unique properties that make it an attractive candidate for further research.

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines, closely related to the specified compound, are synthesized for their diverse biological activities. A notable method involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines to produce a series of pyrazolo[1,5-a]pyrimidines with potential antitrypanosomal activity (Abdelriheem, Yasuda, & Abdelhamid, 2017).

Electrophilic Substitutions and Synthetic Applications

Electrophilic substitution reactions involving pyrazolo[1,5-a]pyrimidines have been explored to develop novel compounds with potential pharmacological applications. For example, novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines were synthesized, showing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in organic synthesis (Atta, 2011).

Ring Rearrangement and Diversification

Research into ring rearrangement of triazolo[4,3-c]pyrimidines into their [1,5-c] analogues demonstrates the synthetic versatility of halogenated pyrimidines, providing a pathway for the diversification of these compounds. Such transformations are useful for generating new derivatives with potential utility in medicinal chemistry (Tang, Wang, Li, & Wang, 2014).

Molecular Structure Analysis

The study of the molecular structure of pyrazolo[1,5-a]pyrimidines through X-ray diffractometry and theoretical analyses enhances understanding of their physicochemical properties and potential interactions in biological systems. This information is crucial for the rational design of novel compounds based on the pyrazolo[1,5-a]pyrimidine scaffold (Frizzo, Scapin, Campos, Moreira, & Martins, 2009).

Novel Synthesis Strategies

Innovative synthesis strategies for pyrazolo[1,5-a]pyrimidines, such as the discovery of a phenoxide leaving group SNAr strategy, highlight the ongoing development of efficient and versatile methods for constructing complex pyrazolo[1,5-a]pyrimidine-based molecules. This advancement opens avenues for the synthesis of compounds with targeted properties for various applications (Catalano, Gaitonde, Beesu, Leivers, & Shotwell, 2015).

properties

IUPAC Name

3-bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN3/c1-3-6-5(2)13-9-7(10)4-12-14(9)8(6)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSGMGQUNZXDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=C(C=N2)Br)N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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